molecular formula C9H11I B1197231 2,4,6-Trimethyliodobenzene CAS No. 4028-63-1

2,4,6-Trimethyliodobenzene

Cat. No. B1197231
CAS RN: 4028-63-1
M. Wt: 246.09 g/mol
InChI Key: GTPNXFKONRIHRW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,4,6-trimethyliodobenzene derivatives involves complex chemical reactions. For instance, the synthesis and crystal structure of 2,4,6-trimethyl-1,3,5-tris(4-oxymethyl-1-formylphenyl)benzene and its core molecule, 1,3,5-tris(bromomethyl)-2,4,6-trimethylbenzene, have been studied, highlighting the intricacies of their molecular structures and the impact of van der Waals and weak C–H···O and C–H···π interactions in their solid-state packing (Arockia Samy & Alexander, 2012).

Molecular Structure Analysis

The molecular structure of 2,4,6-trimethyliodobenzene derivatives reveals significant details about their chemical behavior. For example, the structure of triiodomesitylene, a closely related compound, shows a significant distortion from the ideal symmetry, which has implications for its chemical reactivity and interactions (Boudjada et al., 2001).

Safety And Hazards

Exposure to 2,4,6-Trimethyliodobenzene may cause eye, skin, and respiratory tract irritation . It is also light sensitive . It may be harmful if absorbed through the skin and may cause irritation of the digestive tract if ingested .

properties

IUPAC Name

2-iodo-1,3,5-trimethylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11I/c1-6-4-7(2)9(10)8(3)5-6/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTPNXFKONRIHRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)I)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60193265
Record name 2-Iodomesitylene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Trimethyliodobenzene

CAS RN

4028-63-1
Record name Iodomesitylene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4028-63-1
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Record name 2-Iodomesitylene
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Record name 4028-63-1
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Record name 2-Iodomesitylene
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Record name 2-iodomesitylene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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